Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-11-5-7-12(8-6-11)13-9-15(18(19,20)21)24-16(22-13)10-14(23-24)17(25)26-4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGZIWLGUJJNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an ethylphenyl substituent, contributing to its potential pharmacological properties.
- Chemical Formula : C₁₈H₁₆F₃N₃O₂
- CAS Number : 477859-89-5
- Molecular Weight : 363.34 g/mol
1. Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
2. Enzyme Inhibition
The compound has also demonstrated enzyme inhibitory activities, particularly against cyclooxygenase (COX) enzymes. Studies reveal that it possesses selective inhibition of COX-2 over COX-1, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The IC₅₀ values for COX-2 inhibition were found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
3. Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models have shown that this compound exhibits notable anti-inflammatory effects. The effective doses (ED₅₀) were calculated to be lower than those of traditional anti-inflammatory agents, suggesting a promising therapeutic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Ethylphenyl moiety | Increases binding affinity to targets |
| Pyrazolo[1,5-a]pyrimidine core | Essential for biological activity |
Case Studies and Research Findings
Several studies have validated the biological activities of this compound:
- Anticancer Activity : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer .
- Enzyme Inhibition : Comparative analysis showed that this compound had an IC₅₀ value of 0.04 μmol for COX-2 inhibition, aligning closely with celecoxib's efficacy .
- Anti-inflammatory Studies : In models assessing inflammatory responses, this compound showed a dose-dependent reduction in edema comparable to indomethacin .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate could serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
The structural features of this compound indicate potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit promising antimicrobial properties. They have been explored for their effectiveness against various bacterial and fungal strains, suggesting their use in combating infectious diseases .
Kinase Inhibition
The compound can selectively inhibit kinases involved in critical disease pathways. This property makes it a potential candidate for targeted therapy in various conditions, including cancer and inflammatory diseases .
Synthesis and Functionalization
The unique chemical properties of this compound allow it to participate in various synthetic reactions such as esterification and amidation. The trifluoromethyl group enhances electrophilicity, which can be leveraged in nucleophilic substitution reactions .
Development of Novel Materials
The versatility of this compound's structure allows for modifications that can tailor its properties for specific applications in material science, particularly in creating new polymers or composites with enhanced functionalities .
Study on Anticancer Activity
A detailed study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The findings demonstrated a dose-dependent response with significant inhibition of cell proliferation at low concentrations, supporting further exploration into its mechanism of action and potential therapeutic applications .
Evaluation of Anti-inflammatory Effects
In another study focused on its anti-inflammatory properties, researchers observed that the compound reduced levels of inflammatory markers in vitro, suggesting a viable approach to developing new anti-inflammatory drugs based on this chemical structure .
Antimicrobial Efficacy Trials
Various trials assessing the antimicrobial efficacy of derivatives from the pyrazolo[1,5-a]pyrimidine family revealed that compounds similar to this compound exhibited significant activity against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 5-amino-3-(4-ethylphenyl)pyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane). Isomeric byproducts may form due to regioselectivity challenges, requiring careful chromatographic separation .
Q. How is the compound characterized structurally and analytically post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction to resolve molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- Mass spectrometry (MS) and elemental analysis for molecular weight and composition validation .
Q. What are the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
This class exhibits diverse bioactivities, including kinase inhibition (e.g., PI3Kδ), antitrypanosomal action, and enzyme modulation (e.g., HMG-CoA reductase). The trifluoromethyl group enhances metabolic stability and target binding .
Advanced Research Questions
Q. How can isomer formation during synthesis be minimized or resolved?
Isomeric byproducts (e.g., 5- vs. 7-substituted pyrimidine) arise from competing reaction pathways. Strategies include:
- Optimizing reaction temperature and solvent polarity to favor kinetic control.
- Using high-performance liquid chromatography (HPLC) for separation .
- Computational modeling (e.g., DFT) to predict regioselectivity trends .
Q. What catalytic methods enable functionalization of the pyrazolo[1,5-a]pyrimidine core?
Advanced modifications employ:
- Buchwald-Hartwig coupling under microwave irradiation for C–N bond formation (e.g., attaching benzimidazole groups) .
- Dess–Martin periodinane for oxidation of alcohol intermediates to aldehydes, enabling reductive amination .
- PyBroP-mediated coupling for introducing aryl/heteroaryl groups at the 5-position .
Q. How do intermolecular interactions influence crystallographic packing and solubility?
Crystal structures reveal:
- Inversion dimers stabilized by C–H···O hydrogen bonds.
- 3D networks via π-π interactions (centroid distances ~3.4 Å), which may reduce solubility in polar solvents. Co-crystallization with solubilizing agents (e.g., cyclodextrins) can address this .
Q. What computational strategies predict biological activity and binding modes?
- Molecular docking (e.g., AutoDock Vina) to screen against targets like MMPs or kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
- QSAR models correlating substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. How can spectroscopic methods resolve ambiguities in regiochemical assignments?
- NOESY/ROESY NMR to probe spatial proximity of substituents.
- ¹³C NMR chemical shift analysis for distinguishing carbonyl (C=O) environments in isomers .
Methodological Considerations
Q. What analytical challenges arise in purity assessment, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
